molecular formula C22H22N6O B11531565 5-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole

5-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole

Cat. No.: B11531565
M. Wt: 386.4 g/mol
InChI Key: YWZWTRRTYUWEHX-XQNSMLJCSA-N
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Description

5-[(2E)-2-[(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-2-[(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE typically involves the condensation of 4-butoxybenzaldehyde with naphthylhydrazine under acidic or basic conditions to form the hydrazone intermediate. This intermediate is then cyclized using a suitable cyclizing agent, such as sodium nitrite, to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the azomethine group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene and phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Formation of naphthyl oxides and butoxyphenyl oxides.

    Reduction: Formation of naphthylamines and butoxyphenylamines.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with biological targets suggests it could be developed into pharmaceutical agents for treating various diseases.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-[(2E)-2-[(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE
  • 5-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE

Uniqueness

The uniqueness of 5-[(2E)-2-[(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE lies in its butoxyphenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, differentiating it from similar compounds with different substituents.

Properties

Molecular Formula

C22H22N6O

Molecular Weight

386.4 g/mol

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-1-naphthalen-1-yltetrazol-5-amine

InChI

InChI=1S/C22H22N6O/c1-2-3-15-29-19-13-11-17(12-14-19)16-23-24-22-25-26-27-28(22)21-10-6-8-18-7-4-5-9-20(18)21/h4-14,16H,2-3,15H2,1H3,(H,24,25,27)/b23-16+

InChI Key

YWZWTRRTYUWEHX-XQNSMLJCSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC2=NN=NN2C3=CC=CC4=CC=CC=C43

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC2=NN=NN2C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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